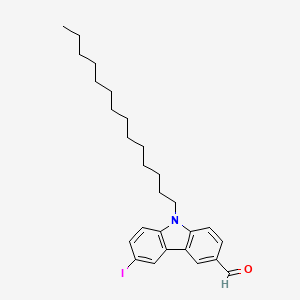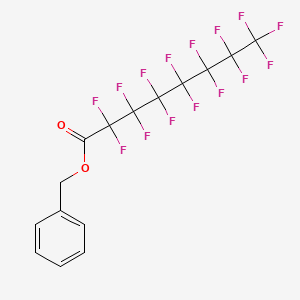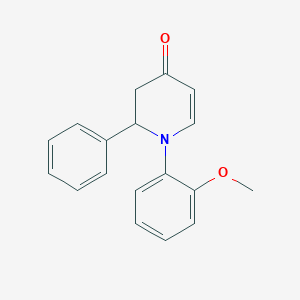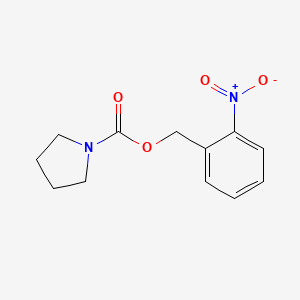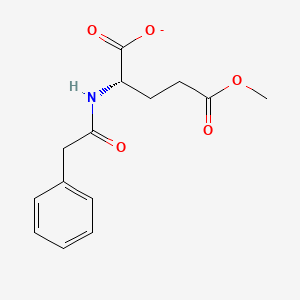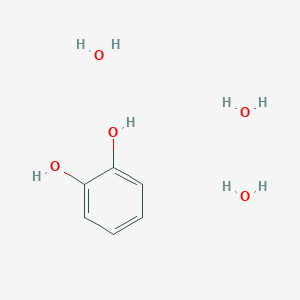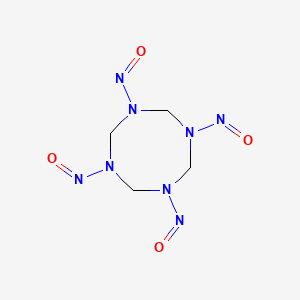
1,3,5,7-Tetranitroso-1,3,5,7-tetrazocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,7-Tetranitroso-1,3,5,7-tetrazocane is a chemical compound known for its energetic properties It is a member of the tetrazocane family, which is characterized by a ring structure containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5,7-Tetranitroso-1,3,5,7-tetrazocane can be synthesized through the nitration of 1,3,5,7-tetraazocane. The reaction typically involves the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5,7-Tetranitroso-1,3,5,7-tetrazocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher nitrogen oxides.
Reduction: Reduction reactions can convert the nitroso groups to amino groups.
Substitution: The nitroso groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Higher nitrogen oxides and other oxidized derivatives.
Reduction: Amino derivatives of tetrazocane.
Substitution: Various substituted tetrazocane derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1,3,5,7-Tetranitroso-1,3,5,7-tetrazocane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other energetic materials.
Biology: Studied for its potential effects on biological systems, particularly in the context of its energetic properties.
Medicine: Investigated for potential therapeutic applications, although its primary use remains in the field of energetic materials.
Industry: Utilized in the production of explosives and propellants due to its high energy content and stability.
Mécanisme D'action
The mechanism of action of 1,3,5,7-tetranitroso-1,3,5,7-tetrazocane involves the release of energy through the rapid decomposition of its nitroso groups. This decomposition generates a large volume of gas and heat, making it effective as an explosive. The molecular targets and pathways involved include the breaking of nitrogen-nitrogen bonds and the formation of nitrogen gas and other by-products.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5,7-Tetranitro-1,3,5,7-tetrazocane: Another member of the tetrazocane family, known for its use in high explosives.
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine: A related compound with similar energetic properties.
Uniqueness
1,3,5,7-Tetranitroso-1,3,5,7-tetrazocane is unique due to its specific nitroso functional groups, which provide distinct reactivity and energetic characteristics compared to its nitro and other substituted counterparts. This uniqueness makes it valuable for specific applications where controlled energy release is required.
Propriétés
Numéro CAS |
254899-48-4 |
|---|---|
Formule moléculaire |
C4H8N8O4 |
Poids moléculaire |
232.16 g/mol |
Nom IUPAC |
1,3,5,7-tetranitroso-1,3,5,7-tetrazocane |
InChI |
InChI=1S/C4H8N8O4/c13-5-9-1-10(6-14)3-12(8-16)4-11(2-9)7-15/h1-4H2 |
Clé InChI |
ORSWDZIIYZRROJ-UHFFFAOYSA-N |
SMILES canonique |
C1N(CN(CN(CN1N=O)N=O)N=O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-Ethenylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B14256295.png)
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(phthalazin-6-yl)pentanamide](/img/structure/B14256300.png)
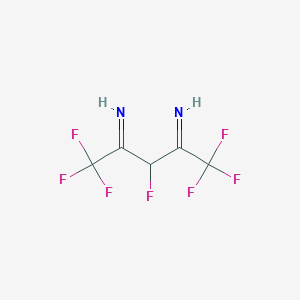
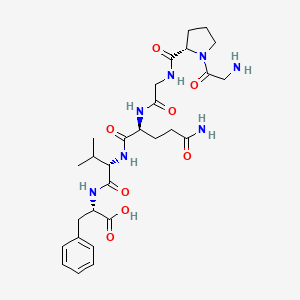
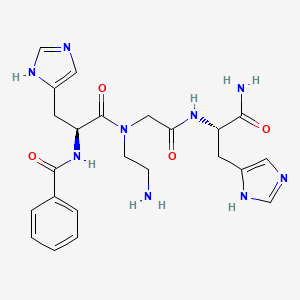
![Benzene, 1-iodo-2-[(3-methoxyphenoxy)methyl]-](/img/structure/B14256335.png)
